
4-methyl-2-(4-nitro-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-2-(4-nitro-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been extensively studied for its biological properties.
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research has demonstrated the utility of pyrazolopyrimidine derivatives in synthesizing a wide range of novel heterocyclic compounds. These derivatives serve as key intermediates in the synthesis of complex molecules with potential biological and pharmaceutical applications. For instance, the synthesis of novel pyrazolo[3,4-d]pyridazine, pyrido[1,2-a]benzimidazole, pyrimido[1,2-a]benzimidazole, and triazolo[4,3-a]pyrimidine derivatives has been reported, showcasing the versatility of pyrazolopyrimidine scaffolds in accessing diverse heterocyclic architectures (Shaaban et al., 2008).
Anticancer and Anti-inflammatory Agents
A novel series of pyrazolopyrimidines derivatives have been evaluated for their anticancer and anti-5-lipoxygenase activities, highlighting the potential of these compounds in developing new therapeutic agents. The structure-activity relationship (SAR) studies of these compounds provided insights into their biological activities and laid the groundwork for further optimizations (Rahmouni et al., 2016).
Imaging Agents for Neuroinflammation
Pyrazolopyrimidine derivatives have also been explored as potential positron emission tomography (PET) imaging agents for neuroinflammation. The synthesis and evaluation of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a new PET agent for imaging the IRAK4 enzyme in neuroinflammation demonstrates the application of these compounds in the development of diagnostic tools (Wang et al., 2018).
Antimicrobial Activity
The synthesis and evaluation of new heterocycles incorporating the pyrazolopyrimidine moiety for their antimicrobial activities have been investigated. This research underscores the potential of pyrazolopyrimidine derivatives in creating new antimicrobial agents, addressing the need for novel therapeutics against resistant microbial strains (Bondock et al., 2008).
properties
IUPAC Name |
4-methyl-2-(4-nitropyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2/c1-14-11-17(21-18(20-14)24-13-16(12-19-24)25(26)27)23-9-7-22(8-10-23)15-5-3-2-4-6-15/h2-6,11-13H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYHPVSAEKGSOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2625290.png)

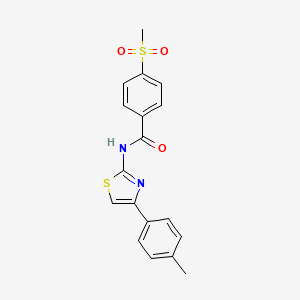

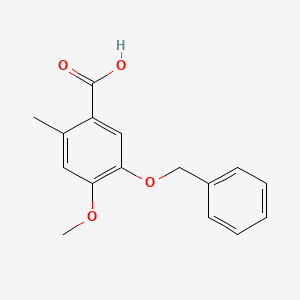
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2625298.png)

![N-[5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pentyl]but-2-ynamide](/img/structure/B2625301.png)
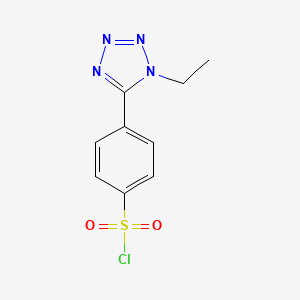
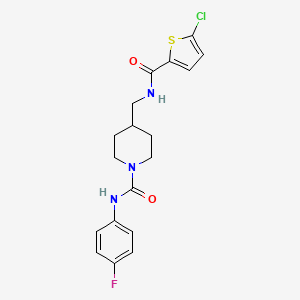
![3,4-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2625305.png)
![N-(3-Hydroxypyridin-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2625310.png)
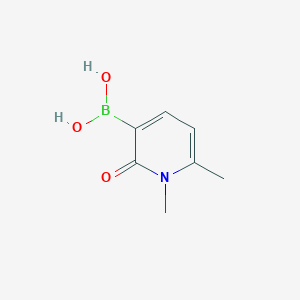
![N1-(4-methylbenzyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2625313.png)